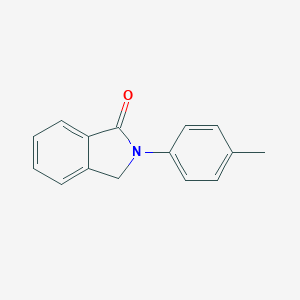

2-(P-Tolyl)isoindolin-1-one

概要

説明

2-(P-Tolyl)isoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. These compounds are known for their diverse biological activities and are often found in natural products and pharmaceutical molecules. The presence of the isoindolinone core in various bioactive molecules makes it an interesting subject for scientific research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(P-Tolyl)isoindolin-1-one can be achieved through various methods. One common approach involves the reaction of 2-alkynylbenzoic acids with primary amines, leading to the formation of isoindolinones through tandem oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts . Another method involves the use of ultrasonic irradiation, which offers advantages such as improved reaction rates, yields, and selectivity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of ultrasonic irradiation is particularly favored in industrial settings due to its efficiency and sustainability .

化学反応の分析

Oxidation Reactions

2-(p-Tolyl)isoindolin-1-one undergoes oxidation to form isoindoline-1,3-dione derivatives. A copper-catalyzed protocol achieves this transformation efficiently:

Example Reaction:

this compound → 2-(p-Tolyl)isoindoline-1,3-dione

Conditions:

- Catalyst: CuBr₂ (10 mol%)

- Solvent: Toluene

- Oxidizing agent: O₂ (1 atm)

- Temperature: 100°C

- Yield: 86%

Mechanism:

- Copper-mediated activation of the lactam nitrogen.

- Oxygen insertion at the C3 position via radical intermediates.

- Rearomatization to form the dione structure .

Reduction Reactions

The compound can be reduced to yield hydroxyisoindolinones, critical intermediates for further functionalization.

Example Reaction:

2-(p-Tolyl)isoindoline-1,3-dione → 3-Hydroxy-2-(p-tolyl)isoindolin-1-one

Conditions:

Key Data:

Substitution Reactions

The aromatic ring and lactam nitrogen enable electrophilic and nucleophilic substitutions.

Aryl Substitution via Ullmann Coupling

Example: Introduction of aryl groups at the C2 position.

Conditions:

- Catalyst: CuI/N,N-dimethylethane-1,2-diamine

- Substrate: Iodobenzene

- Solvent: DMF

- Temperature: 120°C

- Yield: 50–90%

Amide Formation

Example: Condensation with amines to form N-substituted derivatives.

Conditions:

Cross-Coupling Reactions

Transition-metal catalysis facilitates C–C bond formation at the isoindolinone core.

Suzuki Coupling

Example: Introduction of aryl/heteroaryl groups.

Conditions:

Sonogashira Coupling

Example: Synthesis of 3-alkylideneisoindolin-1-ones.

Conditions:

Cycloaddition Reactions

Iridium-catalyzed [4+1] annulation with cyclopropanols generates fused isoindolinone derivatives.

Conditions:

Mechanism: Sequential C–H activation, C–C cleavage, and annulation .

Radical-Mediated Reactions

Persulfate-mediated radical reactions enable C3 functionalization.

Example: Synthesis of 3-sulfonylisoindolin-1-ones.

Conditions:

Key Insight: Reverse polarity at C3 facilitates radical trapping with sulfonyl hydrazides .

Comparative Reaction Data Table

Mechanistic Insights

- Lactam Reactivity: The electron-deficient lactam ring facilitates nucleophilic attack at C3, enabling substitutions and additions .

- Acyliminium Intermediates: Acidic conditions promote 3-hydroxyl group departure, forming reactive N-acyliminium ions for C–C/X bond formation .

- Radical Pathways: Persulfate initiates single-electron transfer, generating C3-centered radicals for diverse trapping reactions .

科学的研究の応用

2-(P-Tolyl)isoindolin-1-one has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its bioactive isoindolinone core.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-(P-Tolyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. . The exact molecular targets and pathways depend on the specific biological activity being studied.

類似化合物との比較

2-Methylisoindolin-1-one: Shares a similar isoindolinone core but with a different substituent on the aromatic ring.

Isoindoline-1,3-dione: Another related compound with a dione functionality, known for its biological activities.

Uniqueness: 2-(P-Tolyl)isoindolin-1-one is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This substituent can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.

生物活性

2-(P-Tolyl)isoindolin-1-one, a heterocyclic compound belonging to the isoindolinone family, has garnered attention for its diverse biological activities. This compound is particularly noted for its potential in pharmaceutical applications, especially in the realms of anticancer and antimicrobial therapies. The isoindolinone core is a significant scaffold in medicinal chemistry, often associated with various bioactive molecules.

The primary mechanism of action for this compound involves its interaction with Cyclin-dependent kinase 7 (CDK7) . This enzyme plays a crucial role in cell cycle regulation and transcriptional control. The compound exhibits high binding affinity to CDK7, disrupting normal cell cycle progression and thereby inhibiting cancer cell proliferation. This interaction is facilitated through conventional hydrogen bonding with active amino acid residues within the enzyme's active site.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties. Studies indicate that it may outperform existing CDK7 inhibitors in terms of bioavailability and efficacy, making it a promising candidate for further development.

Anticancer Properties

Research has demonstrated that this compound can inhibit the growth of various cancer cell lines. The inhibition of CDK7 leads to cell cycle arrest at the G1 phase, effectively reducing the proliferation of tumor cells. In vitro studies have shown significant cytotoxic effects against breast cancer and leukemia cell lines, suggesting its potential utility as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies indicate that this compound exhibits activity against several bacterial strains, although further research is needed to elucidate the specific mechanisms involved and to evaluate its efficacy in clinical settings.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability and induced apoptosis through activation of caspase pathways. The study concluded that this compound could serve as a lead structure for developing new anticancer therapies.

Study 2: Antimicrobial Activity Assessment

Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential applications in treating bacterial infections.

Data Table: Biological Activity Overview

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Anticancer | CDK7 | Inhibition of cell proliferation | |

| Antimicrobial | Various bacterial strains | Inhibition of bacterial growth | |

| Apoptosis Induction | MCF-7 breast cancer cells | Activation of caspase pathways |

特性

IUPAC Name |

2-(4-methylphenyl)-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)15(16)17/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFCMWZKAJJZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385470 | |

| Record name | 2-(4-methylphenyl)isoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201279 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4778-84-1 | |

| Record name | 2-(4-methylphenyl)isoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。